molecular formula C70H88S3 B14202631 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene CAS No. 873651-39-9

2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene

Cat. No.: B14202631
CAS No.: 873651-39-9
M. Wt: 1025.6 g/mol
InChI Key: ZWIJOOCIGZJMIZ-UHFFFAOYSA-N
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Description

2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thiophene core substituted with fluorenyl groups, which are further modified with dioctyl chains. The presence of these groups imparts specific electronic and optical properties, making it valuable in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 9,9-dioctylfluorene: This is achieved through the alkylation of fluorene with octyl bromide in the presence of a strong base like potassium tert-butoxide.

    Bromination: The 9,9-dioctylfluorene is then brominated using N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.

    Suzuki Coupling: The brominated product undergoes Suzuki coupling with thiophene-2-boronic acid in the presence of a palladium catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be carried out using appropriate reagents like NBS for bromination.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogen atoms at specific positions.

Scientific Research Applications

2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.

    Materials Science: Employed in the synthesis of conductive polymers and nanocomposites.

    Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.

    Industrial Applications: Utilized in the production of advanced materials for electronic devices and sensors.

Mechanism of Action

The mechanism of action of 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene is primarily based on its electronic structure. The conjugated system allows for efficient charge transfer and light absorption, making it suitable for use in electronic and photonic devices. The dioctyl chains enhance solubility and processability, facilitating its incorporation into various materials.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(9,9-diphenylfluoren-2-yl)thiophene: Similar structure but with diphenyl groups instead of dioctyl chains.

    4,8-bis(5-(9,9-dioctylfluoren-2-yl)-2-thiophene)benzo[1,2-c4,5-c’]bis([1,2,5]thiadiazole): Contains additional thiadiazole rings, offering different electronic properties.

Uniqueness

2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene stands out due to its unique combination of electronic properties and solubility, making it highly versatile for various applications in organic electronics and materials science.

Properties

CAS No.

873651-39-9

Molecular Formula

C70H88S3

Molecular Weight

1025.6 g/mol

IUPAC Name

2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C70H88S3/c1-5-9-13-17-21-29-47-69(48-30-22-18-14-10-6-2)59-35-27-25-33-55(59)57-39-37-53(51-61(57)69)63-41-43-65(71-63)67-45-46-68(73-67)66-44-42-64(72-66)54-38-40-58-56-34-26-28-36-60(56)70(62(58)52-54,49-31-23-19-15-11-7-3)50-32-24-20-16-12-8-4/h25-28,33-46,51-52H,5-24,29-32,47-50H2,1-4H3

InChI Key

ZWIJOOCIGZJMIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

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